Enables Synthesis of a Fast-Dissociating D2 Antagonist with Superior Specificity Margin Compared to Haloperidol
The target compound is the essential building block for JNJ-37822681, a D2 antagonist that demonstrated a significantly larger specificity margin between catalepsy/avoidance inhibition and apomorphine antagonism compared to haloperidol. This margin was similar to olanzapine, suggesting a lower EPS liability [1]. While this data is for the final molecule, it directly validates the critical role of the 3,4-difluorobenzyl-piperidin-4-amine scaffold in achieving this pharmacological profile.
| Evidence Dimension | Specificity margin (catalepsy ED50 / apomorphine antagonism ED50) and avoidance inhibition ED50 / apomorphine antagonism ED50 |
|---|---|
| Target Compound Data | The derived compound JNJ-37822681 demonstrated a specificity margin 'larger than that obtained for haloperidol and similar to that obtained for olanzapine'. |
| Comparator Or Baseline | Haloperidol (smaller margin, higher EPS liability) and Olanzapine (larger margin, lower EPS liability). |
| Quantified Difference | JNJ-37822681's margin was reported as 'larger than haloperidol' and 'similar to olanzapine'. Exact ED50 ratios are provided in the source paper. |
| Conditions | In vivo rat models: catalepsy induction, apomorphine-induced stereotypy antagonism, and conditioned avoidance behavior. |
Why This Matters
For research groups developing novel antipsychotics with a fast-dissociating D2 profile, this specific benzylpiperidine scaffold is a privileged starting point validated by a favorable in vivo therapeutic margin.
- [1] Langlois X, et al. Pharmacology of JNJ-37822681, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia. J Pharmacol Exp Ther. 2012 Jul;342(1):91-105. View Source
